molecular formula C9H8ClNO B076361 2-(4-Chloro-3-methoxyphenyl)acetonitrile CAS No. 13726-21-1

2-(4-Chloro-3-methoxyphenyl)acetonitrile

Cat. No. B076361
CAS RN: 13726-21-1
M. Wt: 181.62 g/mol
InChI Key: XOSGKJSNVLAMGY-UHFFFAOYSA-N
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Description

“2-(4-Chloro-3-methoxyphenyl)acetonitrile” is a chemical compound with the CAS Number: 13726-21-1 . It has a molecular weight of 181.62 . The IUPAC name for this compound is (4-chloro-3-methoxyphenyl)acetonitrile .


Molecular Structure Analysis

The InChI code for “2-(4-Chloro-3-methoxyphenyl)acetonitrile” is 1S/C9H8ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This review mainly discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

Acetonitrile as a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

    4-Methoxyphenylacetonitrile

    This compound has been isolated from the sponge Psammaplysilla purpurea. It was used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione .

    (2-Chloro-4-methoxyphenyl)acetonitrile

    While specific applications were not mentioned, this compound could potentially be used in organic synthesis given its structural similarity to 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-(4-chloro-3-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSGKJSNVLAMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607460
Record name (4-Chloro-3-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methoxyphenyl)acetonitrile

CAS RN

13726-21-1
Record name 4-Chloro-3-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromomethyl-1-chloro-2-methoxy-benzene (68.5 g, 0.29 mol) in C2H5OH (90%, 500 mL) was added NaCN (28.5 g, 0.58 mol). The mixture was stirred at 60° C. overnight. Ethanol was evaporated and the residue was dissolved in H2O. The mixture was extracted with ethyl acetate (300 mL×3). The combined organic layers were washed with brine, dried over Na2SO4 and purified by column chromatography on silica gel (Petroleum Ether/EtOAc 30:1) to give 2-(4-chloro-3-methoxyphenyl)acetonitrile (25 g, 48%). 1H NMR (400 MHz, CDCl3) δ 7.36 (d, J=8 Hz, 1H), 6.88-6.84 (m, 2H), 3.92 (s, 3H), 3.74 (s, 2H). 13C NMR (100 MHz, CDCl3) δ 155.4, 130.8, 129.7, 122.4, 120.7, 117.5, 111.5, 56.2, 23.5.
Quantity
68.5 g
Type
reactant
Reaction Step One
Name
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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